Sodium 5-bromo-2-chloropyridine-3-sulfinate
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Overview
Description
Sodium 5-bromo-2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H2BrClNNaO2S and a molecular weight of 278.49 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-2-chloropyridine-3-sulfinate typically involves the sulfonation of 5-bromo-2-chloropyridine. This process can be achieved through various methods, including the use of sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfonates and sulfides, respectively .
Scientific Research Applications
Sodium 5-bromo-2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-bromo-2-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-bromo-2-chloropyridine-3-sulfonate
- Sodium 5-bromo-2-chloropyridine-3-sulfide
- Sodium 5-bromo-2-chloropyridine-3-sulfoxide
Uniqueness
Sodium 5-bromo-2-chloropyridine-3-sulfinate is unique due to its specific combination of bromine, chlorine, and sulfinate groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .
Biological Activity
Sodium 5-bromo-2-chloropyridine-3-sulfinate (also known as sodium 5-bromo-2-chloropyridine-3-sulfonate) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is a sulfonic acid derivative of pyridine, characterized by the presence of bromine and chlorine substituents. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound can be attributed to its ability to modulate specific molecular pathways. Research indicates that compounds containing the pyridine nucleus often exhibit significant interactions with enzymes and receptors, influencing processes such as cell signaling and metabolic pathways. For instance, studies have shown that similar pyridine derivatives can inhibit key kinases involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Pyridine derivatives are known for their broad-spectrum activity against various pathogens. A study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial properties .
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Pseudomonas aeruginosa | Limited activity |
Antitumor Activity
Recent studies have indicated that this compound may exhibit antitumor properties. For example, derivatives of this compound have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific tumors . The mechanism involves the disruption of cancer cell proliferation through apoptosis induction.
Case Studies
- Antiviral Activity : A study investigated the antiviral potential of this compound against various viral strains. The results demonstrated promising efficacy, particularly against RNA viruses, suggesting that further exploration could lead to new antiviral therapies .
- Genotoxicity Assessment : The genotoxic effects of this compound were evaluated using Drosophila models. The compound displayed low mutagenic potential at therapeutic concentrations, which is crucial for its safety profile in medicinal applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Research has shown that modifications to the pyridine ring can significantly alter its bioactivity. For instance, the introduction of different substituents can enhance or diminish its interaction with target proteins .
Properties
Molecular Formula |
C5H2BrClNNaO2S |
---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
sodium;5-bromo-2-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3BrClNO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
YMNRJQUDOYZAHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)[O-])Cl)Br.[Na+] |
Origin of Product |
United States |
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